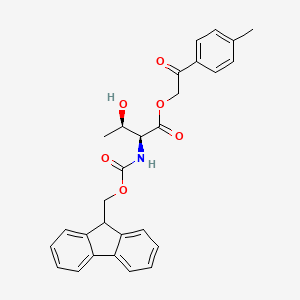
6-Mercaptopurine-13C2,15N (major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Mercaptopurine-13C2,15N (major) is a stable isotope-labeled compound of 6-Mercaptopurine. It is a purine analogue that has been widely used as an antileukemic and immunosuppressive agent. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various research applications, particularly in the fields of pharmacokinetics and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Mercaptopurine-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the purine structure. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with labeled precursors containing carbon-13 and nitrogen-15.
Cyclization: The labeled precursors undergo cyclization to form the purine ring structure.
Thiol Group Introduction: A thiol group is introduced at the 6-position of the purine ring to form 6-Mercaptopurine-13C2,15N.
Industrial Production Methods: Industrial production of 6-Mercaptopurine-13C2,15N follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of labeled precursors are synthesized.
Purification: The compound is purified using techniques such as crystallization and chromatography to achieve high purity levels
Analyse Des Réactions Chimiques
Types of Reactions: 6-Mercaptopurine-13C2,15N undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thiol group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Electrophiles such as alkyl halides.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Alkylated purine derivatives
Applications De Recherche Scientifique
6-Mercaptopurine-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving purine metabolism.
Biology: Employed in metabolic studies to track the incorporation of purines into nucleic acids.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of 6-Mercaptopurine in the body.
Industry: Applied in the development of new antileukemic drugs and immunosuppressive agents .
Mécanisme D'action
6-Mercaptopurine-13C2,15N exerts its effects by inhibiting the synthesis of nucleic acids. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to thioinosinic acid (TIMP). TIMP inhibits the formation of adenine and guanine nucleotides, thereby halting DNA and RNA synthesis. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .
Comparaison Avec Des Composés Similaires
6-Mercaptopurine: The non-labeled version of the compound.
Azathioprine: A prodrug that is converted to 6-Mercaptopurine in the body.
Thioguanine: Another purine analogue with similar antileukemic properties.
Uniqueness: 6-Mercaptopurine-13C2,15N is unique due to its stable isotope labeling, which allows for precise tracking in metabolic and pharmacokinetic studies. This labeling provides valuable insights into the compound’s behavior in biological systems, which is not possible with non-labeled analogues .
Propriétés
Numéro CAS |
1190008-04-8 |
|---|---|
Formule moléculaire |
C5H4N4S |
Poids moléculaire |
155.153 |
Nom IUPAC |
3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,4+1,6+1 |
Clé InChI |
GLVAUDGFNGKCSF-JDKPDMQJSA-N |
SMILES |
C1=NC2=C(N1)C(=S)N=CN2 |
Synonymes |
1,9-Dihydro-6H-purine-13C2,15N-6-thione; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


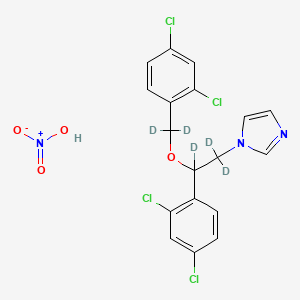
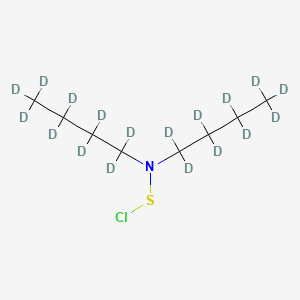
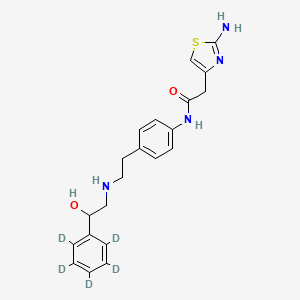
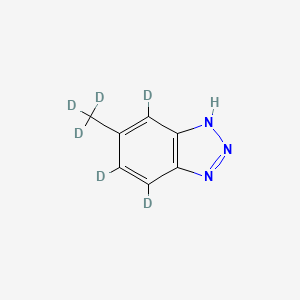
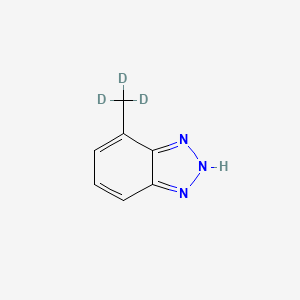
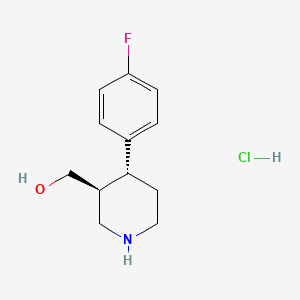
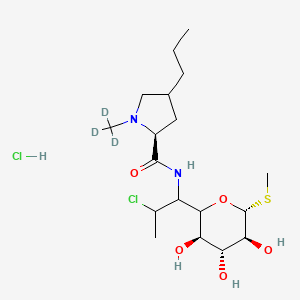
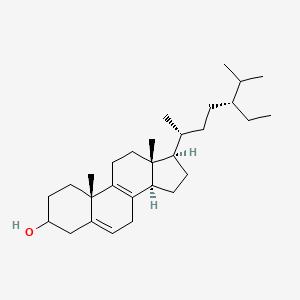
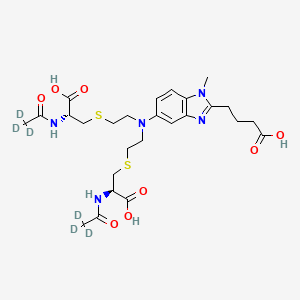
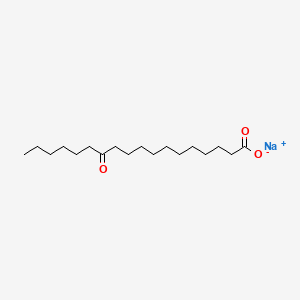
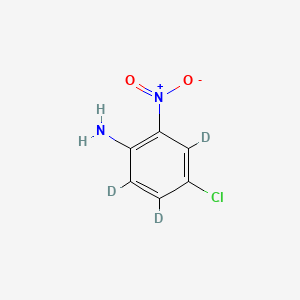
![Prop-2-enyl (2S,3R)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B565044.png)
